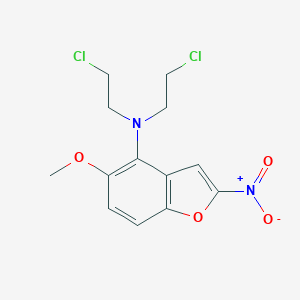![molecular formula C21H37NO15 B033645 N-[(2R,3R,4R,5S,6R)-4-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]acetamide CAS No. 102271-18-1](/img/structure/B33645.png)
N-[(2R,3R,4R,5S,6R)-4-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “Me Fuc-gal-glcnac” is a complex glycan structure composed of methylated fucose (Me Fuc), galactose (gal), and N-acetylglucosamine (glcnac). Glycans, including this compound, play crucial roles in various biological processes, including cell-cell communication, immune response, and pathogen recognition. The unique structure of “Me Fuc-gal-glcnac” makes it a subject of interest in glycomics and glycobiology research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “Me Fuc-gal-glcnac” typically involves a chemoenzymatic approach. This method combines chemical synthesis and enzymatic reactions to achieve high stereoselectivity and efficiency. The process begins with the preparation of individual monosaccharide building blocks, which are then assembled into the desired glycan structure using glycosyltransferases and other enzymes .
Industrial Production Methods
Industrial production of “Me Fuc-gal-glcnac” leverages large-scale chemoenzymatic synthesis. This method ensures the production of structurally defined glycans with high purity and yield. The process involves the use of bioreactors and automated synthesis platforms to streamline the production and minimize human intervention .
Análisis De Reacciones Químicas
Types of Reactions
“Me Fuc-gal-glcnac” undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms, leading to the conversion of aldehydes or ketones into alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and methylating agents like methyl iodide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .
Major Products
The major products formed from these reactions include various derivatives of “Me Fuc-gal-glcnac,” such as methylated, oxidized, or reduced forms. These derivatives are often used in further studies to explore the structure-activity relationships of the glycan .
Aplicaciones Científicas De Investigación
“Me Fuc-gal-glcnac” has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study glycan synthesis and modification techniques.
Biology: Investigated for its role in cell-cell communication and immune response.
Medicine: Explored for its potential in developing glycan-based therapeutics and diagnostics.
Industry: Utilized in the production of glycan arrays and other glycomics tools for high-throughput screening.
Mecanismo De Acción
The mechanism of action of “Me Fuc-gal-glcnac” involves its interaction with glycan-binding proteins, such as lectins and antibodies. These interactions mediate various biological processes, including cell signaling, pathogen recognition, and immune response. The molecular targets and pathways involved in these interactions are crucial for understanding the biological functions of the glycan .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to “Me Fuc-gal-glcnac” include other complex glycans, such as:
O-GalNAc glycans: These glycans are structurally diverse and play significant roles in various biological processes.
Uniqueness
“Me Fuc-gal-glcnac” is unique due to its specific combination of methylated fucose, galactose, and N-acetylglucosamine. This unique structure imparts distinct biological properties and interactions, making it a valuable compound for glycomics research .
Propiedades
Número CAS |
102271-18-1 |
|---|---|
Fórmula molecular |
C21H37NO15 |
Peso molecular |
543.5 g/mol |
Nombre IUPAC |
N-[(2R,3R,4R,5S,6R)-4-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C21H37NO15/c1-6-11(26)14(29)16(31)20(33-6)37-18-15(30)12(27)8(4-23)35-21(18)36-17-10(22-7(2)25)19(32-3)34-9(5-24)13(17)28/h6,8-21,23-24,26-31H,4-5H2,1-3H3,(H,22,25)/t6-,8+,9+,10+,11+,12-,13+,14+,15-,16-,17+,18+,19+,20-,21-/m0/s1 |
Clave InChI |
WXRMXXGTANSIIT-WTTZGDCASA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(OC(C3O)CO)OC)NC(=O)C)CO)O)O)O)O)O |
SMILES isomérico |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@@H]3[C@H]([C@@H](O[C@@H]([C@H]3O)CO)OC)NC(=O)C)CO)O)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(OC(C3O)CO)OC)NC(=O)C)CO)O)O)O)O)O |
Sinónimos |
Me Fuc-Gal-GlcNac methyl O-fucopyranosyl-(1-2)-O-galactopyranosyl-(1-3)-2-acetamido-2-deoxyglucopyranoside |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


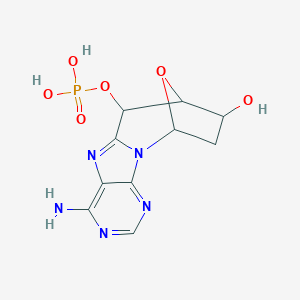
![7-Chloro-9-methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one](/img/structure/B33564.png)
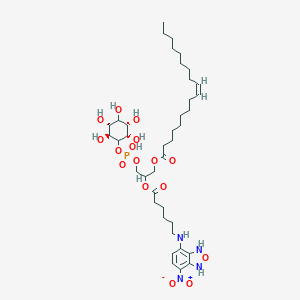

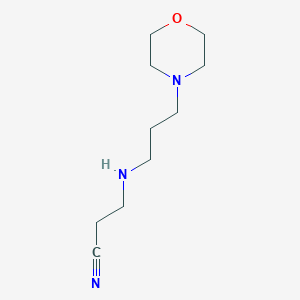
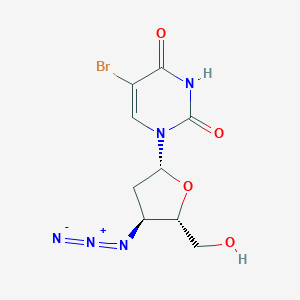
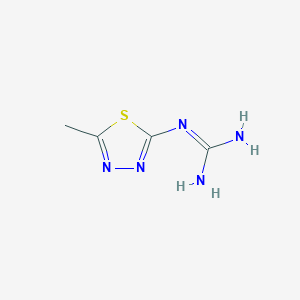
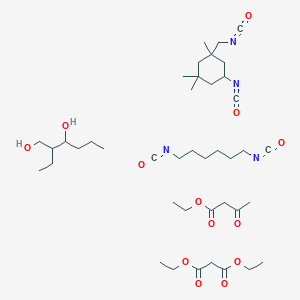

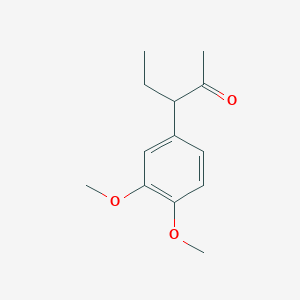
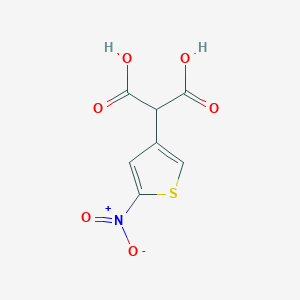
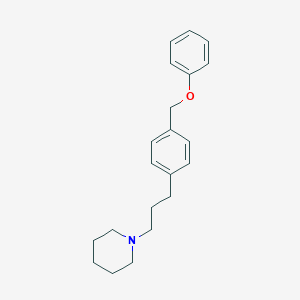
![9-Benzyl-7-(2-ethylsulfanylethyl)-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B33588.png)
